4-(Oxan-4-yloxy)piperidine
Overview
Description
“4-(Oxan-4-yloxy)piperidine” is a chemical compound with the CAS Number 933716-36-0 . It has a molecular weight of 185.27 . The IUPAC name for this compound is 4-(tetrahydro-2H-pyran-4-yloxy)piperidine .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The InChI code for “4-(Oxan-4-yloxy)piperidine” is 1S/C10H19NO2/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h9-11H,1-8H2
.
Physical And Chemical Properties Analysis
“4-(Oxan-4-yloxy)piperidine” is a compound with a molecular weight of 185.27 . It is an oil in its physical form .
Scientific Research Applications
Synthesis of Biologically Active Piperidines
4-(Oxan-4-yloxy)piperidine: is a valuable intermediate in the synthesis of various biologically active piperidine derivatives. These derivatives are crucial in drug design and are present in more than twenty classes of pharmaceuticals, including alkaloids . The development of fast and cost-effective methods for synthesizing substituted piperidines is a significant task in modern organic chemistry, given their importance in the pharmaceutical industry .
Pharmacological Applications
Piperidine derivatives, including those derived from 4-(Oxan-4-yloxy)piperidine, have been extensively studied for their pharmacological applications. They show promise in the discovery and biological evaluation of potential drugs, particularly due to their pharmacophoric features which are essential in drug action .
Anticancer Research
Piperidine byproducts, synthesized using 4-(Oxan-4-yloxy)piperidine, have shown potential in anticancer research. Their unique structures contribute to the development of new anticancer agents, offering hope for more effective treatments .
Antiviral Therapies
The derivatives of 4-(Oxan-4-yloxy)piperidine are being explored for their antiviral properties. As the world faces various viral threats, these compounds could lead to the development of new antiviral drugs that can combat a range of viral infections .
Antimalarial Agents
In the fight against malaria, piperidine derivatives have shown significant potential as antimalarial agents. Research into compounds synthesized from 4-(Oxan-4-yloxy)piperidine could pave the way for novel and more effective antimalarial medications .
Neurological Disorders Treatment
Piperidine derivatives are also being investigated for their application in treating neurological disorders. The structural flexibility and functional diversity of these compounds, derived from 4-(Oxan-4-yloxy)piperidine, make them suitable candidates for developing new treatments for various neurological conditions .
Safety and Hazards
properties
IUPAC Name |
4-(oxan-4-yloxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUSVGKWIHLFQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxan-4-yloxy)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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